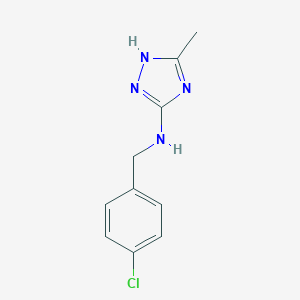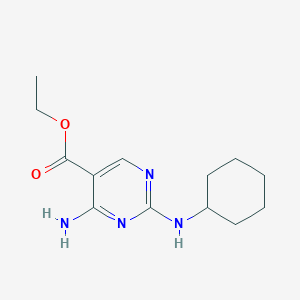
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine, also known as CBTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is still not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine may exert its biological activities through the inhibition of enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the induction of apoptosis in cancer cells, and the enhancement of plant immunity against fungal pathogens. In addition, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments include its broad-spectrum activity against various microorganisms, its low toxicity in mammalian cells, and its potential for use in various applications. However, the limitations of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine include its limited solubility in water, which may affect its efficacy in certain applications, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine. One potential direction is the development of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine-based therapeutics for the treatment of fungal and bacterial infections and cancer. Another potential direction is the optimization of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine synthesis methods to improve its efficacy and reduce its cost. Additionally, the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine's mechanism of action and its potential applications in material science and agriculture may lead to the development of new functional materials and crop protection strategies.
In conclusion, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis methods for various applications.
Synthesis Methods
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 5-methyl-4H-1,2,4-triazole-3-thiol, followed by subsequent reactions with sodium hydroxide and ammonium chloride. The final product is obtained through recrystallization and purification processes.
Scientific Research Applications
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit antifungal, antibacterial, and antitumor activities. In agriculture, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a fungicide to control plant diseases. In material science, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c1-7-13-10(15-14-7)12-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChI Key |
LRLRGEUDCHUSTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276532.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)

![Ethyl 4-amino-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B276538.png)


![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)
![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)
![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
![2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276549.png)
![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)